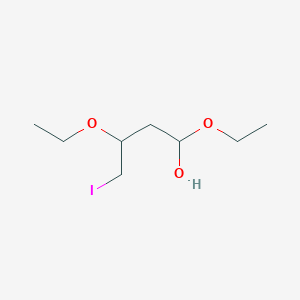
1,3-Diethoxy-4-iodobutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethoxy-4-iodobutan-1-OL is an organic compound that belongs to the class of alcohols. It is characterized by the presence of an iodine atom and two ethoxy groups attached to a butanol backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethoxy-4-iodobutan-1-OL can be achieved through several methods. One common approach involves the iodination of 1,3-diethoxybutane followed by the introduction of a hydroxyl group. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethoxy-4-iodobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of butanol derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
1,3-Diethoxy-4-iodobutan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethoxy-4-iodobutan-1-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethoxybutane: Lacks the iodine atom, making it less reactive in halogenation reactions.
4-Iodobutan-1-OL: Lacks the ethoxy groups, resulting in different solubility and reactivity properties.
1,3-Diethoxy-4-chlorobutan-1-OL: Contains a chlorine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
1,3-Diethoxy-4-iodobutan-1-OL is unique due to the presence of both ethoxy groups and an iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
88208-19-9 |
|---|---|
Molecular Formula |
C8H17IO3 |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1,3-diethoxy-4-iodobutan-1-ol |
InChI |
InChI=1S/C8H17IO3/c1-3-11-7(6-9)5-8(10)12-4-2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
RGJMJRLFTLWISA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(O)OCC)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
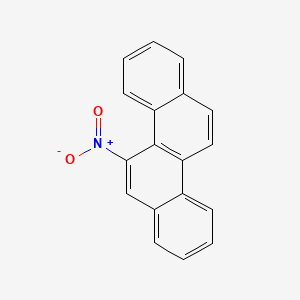
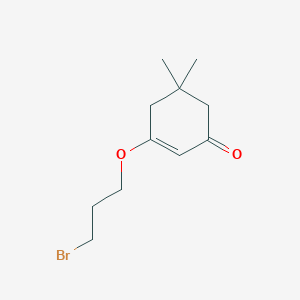
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
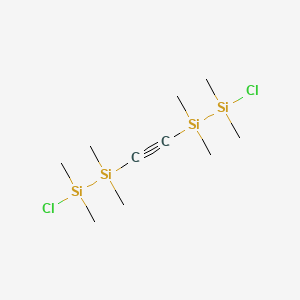
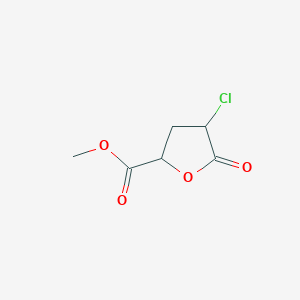
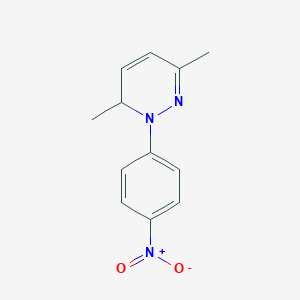
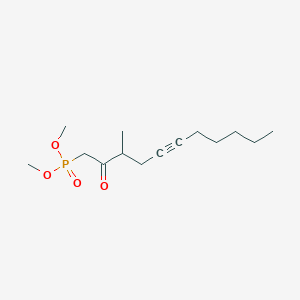

![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
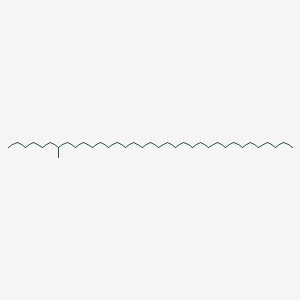
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)
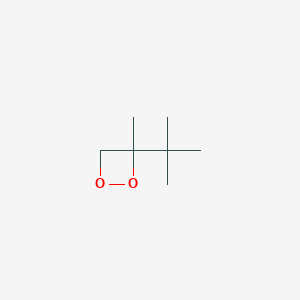
![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)
